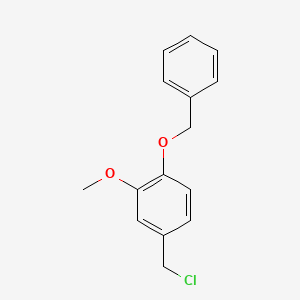
2-Chloro-1-(pyridin-3-yl)ethanone
Vue d'ensemble
Description
2-Chloro-1-(pyridin-3-yl)ethanone (2CPE) is a common organic compound used in a variety of scientific applications. It is a colorless, odorless, and slightly hygroscopic liquid with a melting point of -37.7 °C and a boiling point of 133 °C. 2CPE is a versatile compound that is used in the synthesis of drugs, dyes, and other organic compounds. It is also used in the synthesis of a wide range of polymers and other materials.
Applications De Recherche Scientifique
Synthesis and Tailoring of Fluorophores
A study by Hussein, El Guesmi, and Ahmed (2019) outlines the synthesis of poly-functionalized nicotinonitriles with pyrene and/or fluorene moieties through a domino four-component condensation reaction. This process involves 1-(pyren-1-yl)ethanone/1-(9H-fluoren-2-yl)ethanone and similar compounds, with 2-Chloro-1-(pyridin-3-yl)ethanone likely playing a role in similar reactions. The synthesis aims at developing environmentally sensitive fluorophores for potential applications in materials science (Hussein, El Guesmi & Ahmed, 2019).
Microwave-Assisted Synthesis of Derivatives
Ankati and Biehl (2010) describe a microwave-assisted synthesis method for creating various derivatives of 1-(2-aminopyridin-3-yl)ethanone and related compounds. This method involves heating 1-(2-chloropyridin-3-yl)ethanone with primary and secondary amines, highlighting the potential of this compound in creating structurally diverse compounds (Ankati & Biehl, 2010).
Antimicrobial Activity of Derivatives
Salimon, Salih, and Hussien (2011) synthesized a compound from 2-(pyridine-2-ylamino)acetohydrazide, related to this compound. This compound demonstrated significant antimicrobial activity, suggesting the potential of derivatives of this compound in antimicrobial applications (Salimon, Salih & Hussien, 2011).
Catalytic Behavior in Polymerization
Sun et al. (2007) synthesized a series of compounds including 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone. This synthesis led to the creation of iron and cobalt complexes that showed good catalytic activities for ethylene reactivity, indicating the use of this compound in catalyst preparation for polymerization processes (Sun et al., 2007).
Crystal Structure Analysis
The structural analysis of compounds involving 1-(pyridin-2-yl)ethanone derivatives, closely related to this compound, has been conducted by researchers like Zhong, Li, and Chen (2012). These studies provide insights into the molecular geometry and potential applications in crystallography and materials science (Zhong, Li & Chen, 2012).
Synthesis of Isoquinoline Derivatives
Kopchuk et al. (2017) utilized a compound structurally similar to this compound for synthesizing isoquinoline derivatives. This highlights the role of such compounds in the synthesis of complex organic structures, possibly including pharmaceuticals and organic materials (Kopchuk et al., 2017).
Analyse Biochimique
Biochemical Properties
2-Chloro-1-(pyridin-3-yl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses. Additionally, it can alter cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, which in turn affects metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This distribution affects its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its interactions with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
2-chloro-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOFYCMAWQUUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328996 | |
| Record name | 3-chloroacetylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55484-11-2 | |
| Record name | 3-chloroacetylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


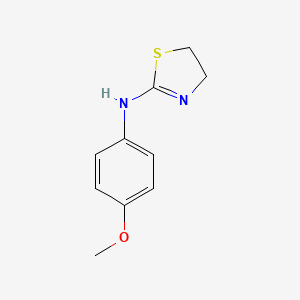
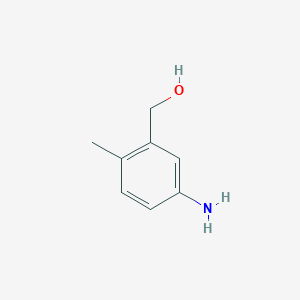
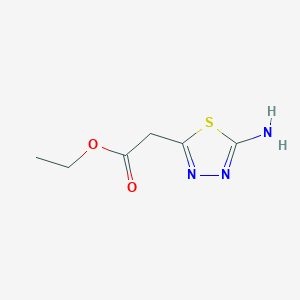
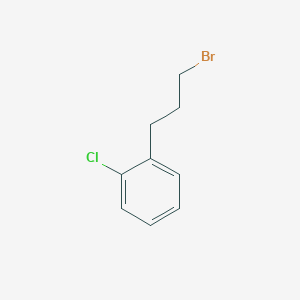
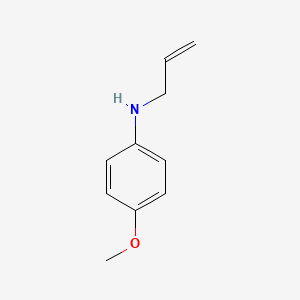

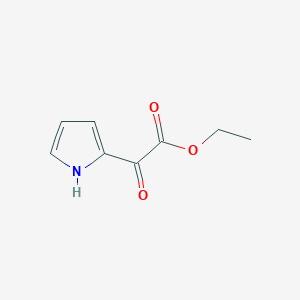
![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)
![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)
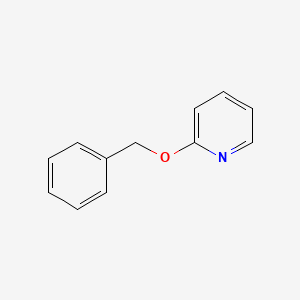
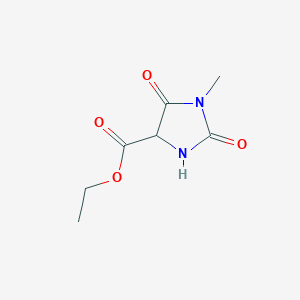

![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)
